N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide
Description
The compound N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core linked to a thiazolidinone moiety via a Z-configured methylene bridge. Key structural attributes include:
- Pyrazole ring: Substituted at position 1 with a phenyl group and at position 3 with a benzenesulfonamide moiety.
- Thiazolidinone moiety: Positioned at the 4th position of the pyrazole, with a morpholin-4-yl substituent at the 2nd position of the thiazolidinone.
Properties
Molecular Formula |
C25H25N5O4S2 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-[4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H25N5O4S2/c1-28(2)36(32,33)21-10-6-7-18(15-21)23-19(17-30(27-23)20-8-4-3-5-9-20)16-22-24(31)26-25(35-22)29-11-13-34-14-12-29/h3-10,15-17H,11-14H2,1-2H3/b22-16- |
InChI Key |
WDVXATXUCPBGMK-JWGURIENSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide typically involves multi-step organic synthesisThe final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thiazolidinone Moiety
Compound 1 : 4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (CAS 623933-06-2)
- Key difference : Replaces the morpholin-4-yl group with a sec-butyl substituent.
- Molecular weight increases slightly (526.7 g/mol vs. target compound’s ~520–530 g/mol range) .
Compound 2 : N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
- Key difference : Substitutes the sulfonamide group with a 4-methylbenzamide and replaces morpholine with a bromophenyl group.
- The benzamide group may reduce solubility compared to sulfonamides .
Pyrazole-Based Sulfonamide Inhibitors
Compound 3 : 4-{3-amino-4-[(4-methylphenyl)-hydrazono]-5-imino-4,5-dihydropyrazol-1-yl}-benzenesulfonamide
- Activity : Reported as a potent lipoxygenase (LOX) inhibitor (IC₅₀ = 1.92 ± 0.01 μM) .
- Structural contrast: Lacks the thiazolidinone-morpholine system but retains the pyrazole-sulfonamide scaffold. The hydrazono and imino groups may enhance hydrogen-bonding interactions with LOX.
Compound 4 : 4-{4-[(2Z)-3-(4-fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide
Data Table: Structural and Functional Comparison
Key Findings and Implications
Morpholine vs. Alkyl/Aryl Substituents : The morpholin-4-yl group in the target compound offers a balance of hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic sec-butyl (Compound 1) or electrophilic bromophenyl (Compound 2) groups.
Sulfonamide Advantages : The N,N-dimethyl sulfonamide in the target compound likely improves solubility and bioavailability compared to benzamide or thione derivatives .
Activity Trends : Pyrazole-sulfonamide hybrids (e.g., Compound 3) demonstrate potent enzyme inhibition, suggesting the target compound merits evaluation against kinase or LOX targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
